

# Unlocking the Therapeutic Potential of KX-826 (Pyrilutamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MCI826   |           |
| Cat. No.:            | B1676270 | Get Quote |

Disclaimer: This technical guide details the therapeutic potential of KX-826, also known as pyrilutamide. Initial searches for "MCI-826" did not yield relevant information, suggesting a possible typographical error in the query. The following information is based on publicly available data for KX-826.

### Introduction

KX-826 (pyrilutamide) is a novel, topical, non-steroidal androgen receptor (AR) antagonist currently under investigation for the treatment of androgen-dependent conditions, primarily androgenetic alopecia (AGA) and acne vulgaris.[1][2][3][4][5] Developed by Kintor Pharmaceutical, KX-826 represents a targeted approach to mitigating the effects of androgens in the skin and hair follicles while minimizing systemic exposure and associated side effects.[2] [5] This document provides an in-depth overview of the mechanism of action, clinical trial data, and experimental protocols related to KX-826.

### **Core Mechanism of Action**

KX-826 functions as a competitive antagonist of the androgen receptor.[3][4][6] In androgen-sensitive tissues such as hair follicles and sebaceous glands, dihydrotestosterone (DHT), a potent androgen, binds to the AR. This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression, leading to hair follicle miniaturization in AGA and increased sebum production in acne.[3][6]



Pyrilutamide, when applied topically, binds to the AR with high affinity, thereby preventing the binding of DHT and blocking the subsequent downstream signaling cascade.[3][5][6] A key feature of KX-826 is its rapid metabolism into inactive metabolites upon entering systemic circulation, which is expected to result in a favorable safety profile with a low incidence of systemic anti-androgenic side effects.[2][6]

## Signaling Pathway of Androgen Receptor Antagonism by KX-826



Click to download full resolution via product page

Caption: Competitive antagonism of the androgen receptor by KX-826, preventing downstream signaling.

### **Quantitative Data from Clinical Trials**

The therapeutic potential of KX-826 has been evaluated in multiple clinical trials for androgenetic alopecia in both males and females. The primary efficacy endpoint in these trials is typically the change in non-vellus target area hair count (TAHC) from baseline.



# Table 1: Summary of Efficacy Data for KX-826 in Male Androgenetic Alopecia



| Trial<br>Phase          | Locatio<br>n | Treatme nt Group (Concen tration, Frequen cy) | Duratio<br>n | Mean<br>Change<br>in TAHC<br>(hairs/c<br>m²)<br>from<br>Baselin<br>e | Compar<br>ison vs.<br>Placebo<br>(Mean<br>Differen<br>ce in<br>TAHC)         | Statistic<br>al<br>Signific<br>ance (p-<br>value) | Referen<br>ce(s) |
|-------------------------|--------------|-----------------------------------------------|--------------|----------------------------------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------|------------------|
| Phase II                | China        | 0.5% BID                                      | 24<br>Weeks  | 22.73                                                                | 15.34                                                                        | 0.024                                             | [2][7][8]        |
| Phase II                | USA          | 0.5% BID                                      | 24<br>Weeks  | ~10                                                                  | Improve<br>ment<br>observed<br>, dose-<br>response<br>relations<br>hip noted | 0.0088<br>(vs.<br>baseline)                       | [8][9]           |
| Phase II                | China        | 0.5% BID                                      | 24<br>Weeks  | 22.39                                                                | 13.66                                                                        | 0.002                                             | [10][11]         |
| Phase II                | China        | 1.0% BID                                      | 24<br>Weeks  | 21.87                                                                | 13.14                                                                        | 0.004                                             | [10][11]         |
| Phase III               | China        | 0.5% BID                                      | 24<br>Weeks  | Statistical<br>ly<br>significan<br>t<br>increase                     | Trend for improve ment, but not statistical ly significan t                  | <0.0001<br>(vs.<br>baseline)                      | [8][12]          |
| Long-<br>term<br>Safety | China        | 0.5% BID                                      | 52<br>Weeks  | Statistical<br>ly<br>significan<br>t<br>increase                     | N/A                                                                          | <0.0001<br>(vs.<br>baseline)                      | [11]             |



Table 2: Summary of Efficacy Data for KX-826 in Female

Androgenetic Alopecia

| Trial<br>Phase | Locatio<br>n | Treatme nt Group (Concen tration, Frequen cy) | Duratio<br>n | Mean Change in TAHC (hairs/c m²) from Baselin e | Compar<br>ison vs.<br>Placebo<br>(Mean<br>Differen<br>ce in<br>TAHC) | Statistic<br>al<br>Signific<br>ance (p-<br>value) | Referen<br>ce(s) |
|----------------|--------------|-----------------------------------------------|--------------|-------------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------|------------------|
| Phase II       | China        | 0.5% QD                                       | 24<br>Weeks  | N/A                                             | 11.39                                                                | 0.0087                                            | [7][8]           |

### **Experimental Protocols**

The clinical development of KX-826 has followed rigorous, well-defined protocols to assess its efficacy and safety.

## Protocol: Phase II/III Multicenter, Randomized, Double-Blind, Placebo-Controlled Study for Male AGA

- Objective: To evaluate the efficacy and safety of topical KX-826 in adult males with androgenetic alopecia.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7][9][12][13]
- Participant Population:
  - Adult males, typically aged 18-70 years.[14]
  - Diagnosed with androgenetic alopecia.
  - Hamilton-Norwood scale classification typically IIIv, IV, or V.[9]
- Treatment Arms:



- KX-826 tincture (e.g., 0.5% or 1.0% concentration) applied twice daily (BID).[9][10][11]
- Placebo (vehicle) applied twice daily (BID).
- Randomization: Subjects are randomly assigned to a treatment or placebo group.
- Blinding: Both the investigators and the subjects are unaware of the treatment assignment.
- Duration: Typically 24 weeks of treatment followed by a safety follow-up period (e.g., 4 weeks).[12][13]
- · Primary Efficacy Endpoint:
  - Mean change from baseline in non-vellus Target Area Hair Count (TAHC) at week 24.[7]
     [10][12]
- · Secondary Efficacy Endpoints:
  - Change in non-vellus Target Area Hair Width (TAHW).[1][11]
  - Hair Growth Assessment (HGA) by investigators and subjects.[1][10]
- Safety Assessments:
  - Incidence and severity of treatment-emergent adverse events (TEAEs), with a focus on local skin reactions.[11]
  - Monitoring for systemic side effects, particularly those related to anti-androgenic activity (e.g., sexual dysfunction).[10][11]

### Experimental Workflow for a Phase III Clinical Trial of KX-826





Click to download full resolution via product page

Caption: A typical workflow for a Phase III clinical trial of KX-826 in male androgenetic alopecia.



### Safety and Tolerability

Across multiple clinical trials, KX-826 has demonstrated a favorable safety profile.[1][10][11] [12] The most commonly reported adverse events are mild and localized to the application site, such as contact dermatitis.[7] Importantly, no drug-related serious adverse events or systemic side effects, such as sexual dysfunction, have been reported, which is a significant advantage over oral anti-androgen therapies.[10][11]

#### **Future Directions**

Kintor Pharmaceutical is continuing the clinical development of KX-826, including a Phase III trial in China and ongoing studies in the United States.[2] Additionally, the potential for combination therapy, for instance with minoxidil, is being explored.[1] The company is also investigating higher concentrations of the drug, such as a 1.0% formulation, which may offer enhanced efficacy while maintaining a good safety profile.[13][15] Beyond androgenetic alopecia, KX-826 is also in clinical development for the treatment of acne vulgaris, another androgen-mediated condition.[2][3]

### Conclusion

KX-826 (pyrilutamide) is a promising topical androgen receptor antagonist with a well-defined mechanism of action. Clinical trial data to date have shown clinically and statistically meaningful improvements in hair growth for patients with androgenetic alopecia, coupled with an excellent safety profile. Its targeted, localized action and minimal systemic exposure position it as a potentially valuable therapeutic option for a range of androgen-dependent dermatological conditions. Further results from ongoing and planned Phase III trials are eagerly awaited to confirm its efficacy and safety for broader clinical use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Pyrilutamide (KX-826) For Hair Loss: Conflicting Study Results [perfecthairhealth.com]



- 2. Kintor Pharma's KX-826 and GT20029 for Treatment of Androgenetic Alopecia (AGA) and Acne Presented at AAD 2023 BioSpace [biospace.com]
- 3. What is Pyrilutamide used for? [synapse.patsnap.com]
- 4. Pyrilutamide for Hair Loss Treatment: What We Know So Far Hairverse [hairverse.com]
- 5. grokipedia.com [grokipedia.com]
- 6. KX-826 Androgen receptor antagonist-Kintor Pharmaceutical Limited [en.kintor.com.cn]
- 7. americanmane.com [americanmane.com]
- 8. Pyrilutamide Wikipedia [en.wikipedia.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Kintor's KX-826 meets phase II endpoints in male alopecia | BioWorld [bioworld.com]
- 12. Kintor Pharmaceutical Limited Announces Results of Phase III Clinical Trial of KX-826
   Topline Treatment for Men Androgenetic Alopecia | MarketScreener [marketscreener.com]
- 13. First Subject Enrollment In Phase 3 Stage Of KX-826 1.0% For AGA-Kintor Pharmaceutical Limited [en.kintor.com.cn]
- 14. hims.com [hims.com]
- 15. Reddit The heart of the internet [reddit.com]
- To cite this document: BenchChem. [Unlocking the Therapeutic Potential of KX-826 (Pyrilutamide): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676270#discovering-the-therapeutic-potential-of-mci826]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com